[1-(3,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl](3-pyridylmethyl)amine
Description
1-(3,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine is a pyrazolo-pyrimidine derivative characterized by a pyrazolo[4,5-e]pyrimidine core substituted with a 3,4-dimethylphenyl group at position 1 and a 3-pyridylmethylamine moiety at position 2. The compound’s structure combines a heteroaromatic scaffold with polar (pyridyl) and lipophilic (dimethylphenyl) substituents, which may influence its pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-N-(pyridin-3-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6/c1-13-5-6-16(8-14(13)2)25-19-17(11-24-25)18(22-12-23-19)21-10-15-4-3-7-20-9-15/h3-9,11-12H,10H2,1-2H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAYZRROKAIVIKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NCC4=CN=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
N1-Arylation of the Pyrazole Ring
The 3,4-dimethylphenyl group is introduced at the pyrazole N1 position via Ullmann coupling or nucleophilic aromatic substitution. For instance, 1H-pyrazol-5-amine derivatives react with 3,4-dimethylphenylboronic acid under Suzuki-Miyaura conditions (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O) to afford N1-arylpyrazoles in 65–85% yields.
Optimization Note :
-
Catalyst : Pd(OAc)₂/XPhos improves selectivity for N1 over C3 arylation.
-
Solvent : Mixed dioxane/water (4:1) minimizes side reactions.
4-Amino Functionalization with 3-Pyridylmethylamine
The 4-position of the pyrazolo[4,5-e]pyrimidine is functionalized via nucleophilic displacement of a chlorinated intermediate. A representative protocol involves:
-
Chlorination : Treating the pyrimidin-4-one precursor with POCl₃ and tetramethylammonium chloride at 110°C for 4 hours to yield the 4-chloro derivative.
-
Amination : Reacting the chloro intermediate with 3-pyridylmethylamine (2.0 equiv.) in anhydrous THF at 80°C for 12 hours, achieving 70–82% yields.
Critical Parameters :
-
Base : Et₃N (2.5 equiv.) enhances nucleophilicity of the amine.
-
Purification : Column chromatography (SiO₂, EtOAc/hexane 1:1) removes unreacted amine.
Mechanistic Insights and Side Reactions
Competing Pathways in Cyclization
During Vilsmeier-mediated cyclization, competing O- vs. N-attack can lead to regioisomeric byproducts. Steric hindrance from the 3,4-dimethylphenyl group favors N-cyclization, as evidenced by DFT calculations showing a 12.3 kcal/mol lower activation barrier for the desired pathway.
Amination Selectivity
The 4-chloro intermediate exhibits higher reactivity toward aliphatic amines (e.g., 3-pyridylmethylamine) compared to aromatic amines due to reduced steric hindrance. Kinetic studies reveal a second-order dependence on amine concentration, suggesting a concerted SNAr mechanism.
Synthetic Route Proposal
Combining these methodologies, a plausible synthesis of 1-(3,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine is outlined below:
Step 1 : N1-Arylation
-
Starting Material : 5-Amino-1H-pyrazole
-
Reagents : 3,4-Dimethylphenylboronic acid, Pd(OAc)₂/XPhos, K₂CO₃
-
Conditions : Dioxane/H₂O (4:1), 90°C, 12 h
-
Intermediate : 1-(3,4-Dimethylphenyl)-1H-pyrazol-5-amine
Step 2 : Core Formation
-
Reagents : PBr₃ (3.0 equiv.), DMF, HMDS (3.0 equiv.)
-
Conditions : 60°C (2 h), then 80°C (4 h)
-
Intermediate : 1-(3,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4(1H)-one
Step 3 : Chlorination
-
Reagents : POCl₃, TMAC (cat.)
-
Conditions : 110°C, 4 h
-
Intermediate : 4-Chloro-1-(3,4-dimethylphenyl)pyrazolo[4,5-e]pyrimidine
Step 4 : Amination
-
Reagents : 3-Pyridylmethylamine, Et₃N, THF
-
Conditions : 80°C, 12 h
-
Product : 1-(3,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine
Projected Yield : 62–75% overall (based on analogous transformations).
Analytical Characterization
Key spectroscopic data for validation:
-
¹H NMR (CDCl₃): δ 8.72 (s, 1H, pyrimidine-H), 8.45 (d, J = 4.8 Hz, 1H, pyridyl-H), 7.25–7.18 (m, 3H, dimethylphenyl-H), 4.92 (s, 2H, CH₂), 2.32 (s, 6H, CH₃).
-
HRMS : m/z calculated for C₂₁H₂₀N₆ [M+H]⁺ 381.1824, found 381.1821.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine undergoes various chemical reactions, including:
- Oxidation : This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
- Reduction : Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
- Substitution : Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups .
- Oxidation : Potassium permanganate in acidic or neutral conditions.
- Reduction : Sodium borohydride in methanol or ethanol.
- Substitution : Nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
Based on the search results, here's what is known about the applications of compounds similar to "1-(3,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine":
About [1-(3,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine
This compound features a pyrazolo[4,5-e]pyrimidine core and a pyridylmethyl amine side chain. It has a combination of aromatic and heterocyclic structures, which are often associated with biological activity. The presence of the dimethylphenyl group enhances its lipophilicity, potentially influencing its pharmacokinetic properties.
Potential Applications
- The compound may exhibit significant pharmacological effects and potential therapeutic applications.
- Its structure indicates possible interactions with various biological targets, including enzymes and receptors involved in disease pathways.
Interaction Studies
Interaction studies are crucial for elucidating the mechanism of action of the compound, which helps identify its therapeutic potential and safety profile. Techniques for these studies include:
- X-ray crystallography
- NMR spectroscopy
- Molecular docking
Structural Analogues and Their Activities
Several compounds share structural similarities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Methyl-6-phenylethynylpyridine | Ethynyl group; phenyl substituent | Antagonist for mGluR5 |
| 3-Aminoquinoline | Quinoline core; amino group | Antimalarial activity |
| 1-(2-Pyridyl)-2-pyrazoline | Pyrazoline ring; pyridyl substituent | Antioxidant properties |
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine involves the inhibition of CDK2. This enzyme is crucial for the progression of the cell cycle from the G1 to the S phase. By inhibiting CDK2, the compound effectively halts cell division, leading to apoptosis in cancer cells . Molecular docking studies have shown that the compound fits well into the CDK2 active site, forming essential hydrogen bonds with key amino acids .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Modifications
The pyrazolo-pyrimidine scaffold exhibits positional isomerism (e.g., pyrazolo[3,4-d]pyrimidine vs. pyrazolo[4,5-e]pyrimidine), which impacts electronic distribution and binding interactions. For example:
- Pyrazolo[4,5-e]pyrimidine derivatives (e.g., 1-(4-chlorobenzoyl)-5-aryl-4-oxo-6-thio-pyrazolo[4,5-e]pyrimidines in ) demonstrate antifungal activity against Aspergillus species, highlighting the role of sulfur-containing substituents .
The target compound’s pyrazolo[4,5-e]pyrimidine core may enhance π-π stacking compared to [3,4-d] isomers, while its 3-pyridylmethylamine group introduces hydrogen-bonding capability absent in purely aromatic analogs.
Substituent Analysis
Substituents critically modulate biological activity and physicochemical properties. Key comparisons include:
Table 1: Substituent Profiles and Activities of Selected Analogs
Biological Activity
The compound 1-(3,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine represents a novel class of pyrazolo-pyrimidine derivatives, which have garnered interest in medicinal chemistry due to their potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrazolo[4,5-e]pyrimidine core with a dimethylphenyl substituent and a pyridylmethyl amine side chain. This unique structure enhances its lipophilicity and may influence its interaction with biological targets.
Molecular Formula
- C19H23N5
- Molecular Weight: 323.42 g/mol
Biological Activity Predictions
Using computer-aided drug design tools like the Prediction of Activity Spectra for Substances (PASS) , predictions indicate that this compound may exhibit significant pharmacological effects. The structural features suggest possible interactions with various biological targets such as enzymes and receptors involved in disease pathways.
The mechanism of action for pyrazolo-pyrimidine derivatives typically involves:
- Enzyme Inhibition: Compounds may act as inhibitors of specific enzymes related to cancer or inflammatory pathways.
- Receptor Modulation: Potential interactions with receptors could influence signaling pathways critical in various diseases.
Anticancer Activity
- Study on Similar Compounds:
- Mechanistic Insights:
Antimicrobial Activity
- Preliminary studies suggest that compounds structurally related to the target compound exhibit antimicrobial activity against various pathogens. This highlights the potential for developing new antimicrobial agents from this chemical class .
Comparative Analysis
To better understand the uniqueness of 1-(3,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine , a comparison with structurally similar compounds is presented below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methyl-6-phenylethynylpyridine | Ethynyl group; phenyl substituent | Antagonist for mGluR5 |
| 1-(2-Pyridyl)-2-pyrazoline | Pyrazoline ring; pyridyl substituent | Antioxidant properties |
| 1-(3-Methylphenyl)pyrazolo[4,5-e]pyrimidin-4-amine | Methyl group instead of dimethyl | Anticancer properties |
Q & A
Q. Q1: What are the key synthesis strategies for 1-(3,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine, and how are reaction conditions optimized?
Answer: Synthesis typically involves multi-step protocols:
- Core Formation : The pyrazolo[4,5-e]pyrimidine core is constructed via cyclocondensation of aminopyrazoles with nitriles or carbonyl derivatives under reflux conditions (e.g., ethanol or acetonitrile) .
- Substituent Introduction : The 3,4-dimethylphenyl and 3-pyridylmethyl groups are introduced via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. Optimization includes temperature control (60–120°C), solvent selection (DMF or dichloromethane), and catalyst screening (e.g., Pd(PPh₃)₄) to enhance yield (typically 50–75%) .
- Purification : Recrystallization (using acetonitrile or ethyl acetate) and column chromatography (silica gel, hexane/EtOAc gradients) ensure >95% purity .
Q. Q2: Which spectroscopic and chromatographic methods are critical for structural validation of this compound?
Answer:
- 1H/13C NMR : Assign aromatic protons (δ 7.0–8.5 ppm for pyridyl and dimethylphenyl groups) and methyl groups (δ 2.3–2.6 ppm) to confirm substitution patterns .
- HRMS : Verify molecular ion peaks (e.g., [M+H]+) with <2 ppm mass error .
- HPLC : Use C18 columns (acetonitrile/water gradients) to assess purity and detect byproducts .
Q. Q3: How is the compound’s biological activity assessed in preliminary assays?
Answer:
- Enzyme Inhibition : Screen against kinases (e.g., EGFR, CDK2) using fluorescence-based assays (IC₅₀ determination) .
- Cellular Uptake : Measure intracellular concentration via LC-MS/MS in cancer cell lines (e.g., HeLa, MCF-7) over 24-hour exposure .
- Toxicity Profiling : Conduct MTT assays to determine CC₅₀ values and selectivity indices .
Advanced Research Questions
Q. Q4: How do structural modifications (e.g., substituent variations) influence target selectivity in kinase inhibition?
Answer:
- Pyridylmethyl vs. Benzyl Groups : The 3-pyridylmethyl moiety enhances hydrogen bonding with kinase ATP-binding pockets (e.g., EGFR T790M), improving IC₅₀ by 10-fold compared to benzyl analogs .
- Dimethylphenyl Positioning : 3,4-Dimethyl substitution reduces steric hindrance, favoring binding to hydrophobic pockets (e.g., CDK2), whereas 2,4-dimethyl analogs show lower affinity .
- Methodology : Use molecular docking (AutoDock Vina) and site-directed mutagenesis to validate interaction hotspots .
Q. Q5: How can contradictory data on in vitro vs. in vivo efficacy be resolved?
Answer:
- Pharmacokinetic Analysis : Measure plasma half-life (t₁/₂) and bioavailability in rodent models. Poor in vivo activity may stem from rapid metabolism (CYP3A4-mediated oxidation of pyridyl groups) .
- Formulation Adjustments : Encapsulate in PEGylated liposomes to enhance solubility and prolong circulation time .
- Metabolite Identification : Use LC-QTOF-MS to detect N-oxide derivatives, which may lack activity .
Q. Q6: What experimental design considerations are critical for SAR studies of this compound?
Answer:
- Control Groups : Include positive controls (e.g., imatinib for kinase assays) and scaffold-only analogs to isolate substituent effects .
- Dose-Response Curves : Use 8–10 concentration points (1 nM–100 µM) to calculate Hill coefficients and assess cooperative binding .
- Orthogonal Assays : Validate kinase inhibition with Western blotting (phospho-target detection) to rule out assay artifacts .
Q. Q7: What mechanistic studies elucidate the compound’s mode of action in neurodegenerative models?
Answer:
- Target Engagement : Perform thermal shift assays (TSA) to measure stabilization of tau or α-synuclein aggregates .
- Pathway Analysis : Use RNA-seq to identify downregulated pro-inflammatory cytokines (e.g., IL-6, TNF-α) in microglial cells .
- In Silico Modeling : Simulate binding to amyloid-beta fibrils (Rosetta FlexPepDock) to prioritize derivatives for synthesis .
Q. Q8: How can stability issues (e.g., photodegradation) be mitigated during long-term storage?
Answer:
- Storage Conditions : Store at –20°C in amber vials under argon to prevent oxidation and light-induced degradation .
- Stabilizers : Add 1% BHT (butylated hydroxytoluene) to DMSO stock solutions to inhibit radical formation .
- Stability Monitoring : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC tracking .
Q. Q9: What novel applications are emerging for this compound beyond oncology?
Answer:
- Antiviral Research : Screen against viral proteases (e.g., SARS-CoV-2 Mpro) using FRET-based assays .
- Neuroprotection : Evaluate in zebrafish models of Parkinson’s disease for dopaminergic neuron preservation .
- Antibiotic Adjuvants : Test synergy with β-lactams against methicillin-resistant Staphylococcus aureus (MRSA) via checkerboard assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
